molecular formula C24H27ClN2O3 B4099943 2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride

2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride

Cat. No.: B4099943
M. Wt: 426.9 g/mol
InChI Key: QRLIBGSNRQQRRB-UHFFFAOYSA-N
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Description

2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes methoxy, phenylethylamino, and phenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reduction of Schiff bases, which are formed by the condensation of primary amines with aldehydes or ketones. The reduction is often carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include the use of catalysts to enhance reaction rates and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like NaBH4 or LiAlH4.

    Substitution: In these reactions, one functional group is replaced by another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions and effects.

Properties

IUPAC Name

2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3.ClH/c1-28-23-16-20(17-25-15-14-19-8-4-2-5-9-19)12-13-22(23)29-18-24(27)26-21-10-6-3-7-11-21;/h2-13,16,25H,14-15,17-18H2,1H3,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLIBGSNRQQRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OCC(=O)NC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride
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2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride
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2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride
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2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride
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2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride
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2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-N-phenylacetamide;hydrochloride

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